ethyl 1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylate
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Overview
Description
ethyl 1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylate typically involves the cycloaddition reaction of nitrile oxides with alkynes or alkenes to form the isoxazole ring. This reaction is often catalyzed by transition metals such as copper (Cu) or ruthenium (Ru). recent advancements have focused on metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cycloaddition reactions using eco-friendly and cost-effective methods. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
ethyl 1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The isoxazole ring can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
ethyl 1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-[(5-phenyl-3-isoxazolyl)carbonyl]-4-piperidinecarboxylate: A similar compound with a different position of the piperidinecarboxylate group.
Indole Derivatives: Compounds containing the indole nucleus, which also exhibit diverse biological activities.
Uniqueness
ethyl 1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylate is unique due to its specific structural features and the presence of the isoxazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C18H20N2O4 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
ethyl 1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C18H20N2O4/c1-2-23-18(22)14-9-6-10-20(12-14)17(21)15-11-16(24-19-15)13-7-4-3-5-8-13/h3-5,7-8,11,14H,2,6,9-10,12H2,1H3 |
InChI Key |
XLLPTNNPFHNWBE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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